molecular formula C4H3F3N2 B3433465 3-Amino-4,4,4-trifluoro-2-butenenitrile CAS No. 33561-24-9

3-Amino-4,4,4-trifluoro-2-butenenitrile

Cat. No.: B3433465
CAS No.: 33561-24-9
M. Wt: 136.08 g/mol
InChI Key: KPJCZLYKGPDZAX-IWQZZHSRSA-N
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Description

3-Amino-4,4,4-trifluoro-2-butenenitrile is an organic compound with the molecular formula C4H3F3N2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a nitrile group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluoro-2-butenenitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,4,4-trifluoro-2-butenenitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors equipped with temperature control and efficient mixing systems. The process may include the use of solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluoro-2-butenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted amines, oxides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Amino-4,4,4-trifluoro-2-butenenitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluoro-2-butenenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity and ability to form stable complexes with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4,4,4-trifluoro-2-butenenitrile is unique due to its combination of an amino group, a trifluoromethyl group, and a nitrile group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

(Z)-3-amino-4,4,4-trifluorobut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2/c5-4(6,7)3(9)1-2-8/h1H,9H2/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJCZLYKGPDZAX-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\N)\C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4,4,4-trifluoro-2-butenenitrile
Reactant of Route 2
3-Amino-4,4,4-trifluoro-2-butenenitrile
Reactant of Route 3
3-Amino-4,4,4-trifluoro-2-butenenitrile
Reactant of Route 4
3-Amino-4,4,4-trifluoro-2-butenenitrile
Reactant of Route 5
3-Amino-4,4,4-trifluoro-2-butenenitrile
Reactant of Route 6
3-Amino-4,4,4-trifluoro-2-butenenitrile

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